![molecular formula C9H10N2O2S B1616953 Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester CAS No. 57332-73-7](/img/structure/B1616953.png)

Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester

Descripción general

Descripción

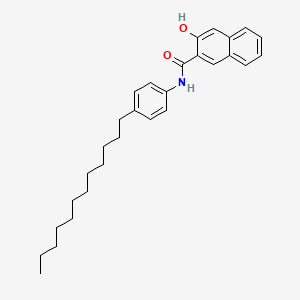

Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester (ITAEE) is an organic compound belonging to the imidazothiazole family of compounds. It is a synthetic compound, and is used in scientific research as a tool to study various biological processes. ITAEE has been studied for its potential as a therapeutic agent, and has been found to have a number of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Properties

Research in heterocyclic compounds has led to the preparation of ethyl Imidazo[2,1-b]thiazole-6- and Imidazo[2,1-b]benzothiazole-2-acetates. These compounds were synthesized from substituted 2-aminothiazoles and 2-aminobenzothiazoles, with subsequent conversion to the corresponding acetic acids. Their chemical properties and reactions, such as hydrolysis, decarboxylation, hydrazinolysis, and hydrazone formation, have been explored to understand their potential applications in medicinal chemistry and as intermediates for further chemical synthesis (Abignente et al., 1976), (Anisimova et al., 2011).

Pharmacological Activities

The pharmacological activities of Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester derivatives have been a subject of interest. These studies have investigated their anti-inflammatory, analgesic, and antimicrobial effects, demonstrating the compound's versatility in medicinal chemistry. For instance, derivatives have been tested for their anti-inflammatory activity and explored for potential antitumor applications, although the latter did not show significant results (Grandolini et al., 1993), (Andreani et al., 1983).

Immunological Effects

Imidazo[2,1-b]thiazole derivatives have been explored for their immunological effects, particularly focusing on the modulation of the CD2-receptor of human T trypsinized lymphocytes. Such studies indicate the potential of these compounds in modulating immune responses, suggesting avenues for further research in immunotherapy and the development of novel immunomodulatory drugs (Harraga et al., 1994).

Enzyme Inhibition

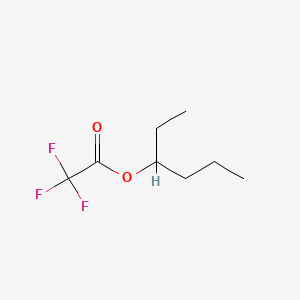

The role of Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester derivatives in enzyme inhibition has been investigated, with studies highlighting their effectiveness in N-heterocyclic carbene-catalyzed transesterification/acylation reactions. This demonstrates the compound's utility in organic synthesis, particularly in facilitating reactions involving esters and alcohols, which are crucial in pharmaceutical manufacturing processes (Grasa et al., 2002).

Propiedades

IUPAC Name |

ethyl 2-imidazo[2,1-b][1,3]thiazol-6-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-2-13-8(12)5-7-6-11-3-4-14-9(11)10-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVFDEWSKWCGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN2C=CSC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357452 | |

| Record name | Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester | |

CAS RN |

57332-73-7 | |

| Record name | Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-{imidazo[2,1-b][1,3]thiazol-6-yl}acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Methyl-9-azabicyclo[3.3.1]nonane](/img/structure/B1616877.png)

![Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B1616882.png)

![2-[Bis(carboxymethyl)amino]glutaric acid](/img/structure/B1616889.png)